Cas no 127972-01-4 (5-(bromomethyl)-2-methoxyphenylboronic acid)

5-(bromomethyl)-2-methoxyphenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- Boronic acid, B-[5-(bromomethyl)-2-methoxyphenyl]-
- 5-(bromomethyl)-2-methoxyphenylboronic acid
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- MDL: MFCD23380486
- Inchi: 1S/C8H10BBrO3/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4,11-12H,5H2,1H3
- InChI Key: UDPBCXHOIIYEGL-UHFFFAOYSA-N
- SMILES: B(C1=CC(CBr)=CC=C1OC)(O)O
5-(bromomethyl)-2-methoxyphenylboronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-305659-10.0g |
[5-(bromomethyl)-2-methoxyphenyl]boronic acid |
127972-01-4 | 10.0g |
$3069.0 | 2023-02-26 | ||
Enamine | EN300-305659-0.5g |
[5-(bromomethyl)-2-methoxyphenyl]boronic acid |
127972-01-4 | 0.5g |
$685.0 | 2023-09-05 | ||
Enamine | EN300-305659-0.1g |
[5-(bromomethyl)-2-methoxyphenyl]boronic acid |
127972-01-4 | 0.1g |
$628.0 | 2023-09-05 | ||
Enamine | EN300-305659-1g |
[5-(bromomethyl)-2-methoxyphenyl]boronic acid |
127972-01-4 | 1g |
$714.0 | 2023-09-05 | ||
Enamine | EN300-305659-5g |
[5-(bromomethyl)-2-methoxyphenyl]boronic acid |
127972-01-4 | 5g |
$2070.0 | 2023-09-05 | ||
Enamine | EN300-305659-0.25g |
[5-(bromomethyl)-2-methoxyphenyl]boronic acid |
127972-01-4 | 0.25g |
$657.0 | 2023-09-05 | ||
Enamine | EN300-305659-5.0g |
[5-(bromomethyl)-2-methoxyphenyl]boronic acid |
127972-01-4 | 5.0g |
$2070.0 | 2023-02-26 | ||
Enamine | EN300-305659-2.5g |
[5-(bromomethyl)-2-methoxyphenyl]boronic acid |
127972-01-4 | 2.5g |
$1399.0 | 2023-09-05 | ||
Enamine | EN300-305659-10g |
[5-(bromomethyl)-2-methoxyphenyl]boronic acid |
127972-01-4 | 10g |
$3069.0 | 2023-09-05 | ||
Enamine | EN300-305659-1.0g |
[5-(bromomethyl)-2-methoxyphenyl]boronic acid |
127972-01-4 | 1.0g |
$714.0 | 2023-02-26 |
5-(bromomethyl)-2-methoxyphenylboronic acid Related Literature
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Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
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Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
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Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
Additional information on 5-(bromomethyl)-2-methoxyphenylboronic acid
Comprehensive Overview of 5-(bromomethyl)-2-methoxyphenylboronic acid (CAS No. 127972-01-4)
5-(bromomethyl)-2-methoxyphenylboronic acid (CAS No. 127972-01-4) is a highly versatile boronic acid derivative widely utilized in organic synthesis, pharmaceutical research, and material science. This compound features a unique combination of a bromomethyl group and a methoxyphenylboronic acid moiety, making it a valuable intermediate for Suzuki-Miyaura cross-coupling reactions, a topic frequently searched by chemists and researchers.
The growing interest in boronic acid compounds is driven by their applications in drug discovery, particularly in the development of proteasome inhibitors and enzyme-targeted therapies. Recent trends in AI-driven drug design and high-throughput screening have further highlighted the importance of this compound, as it serves as a key building block for bioconjugation and small-molecule probes.
One of the most searched questions related to 5-(bromomethyl)-2-methoxyphenylboronic acid is its stability and storage conditions. This compound is typically stored under inert conditions at low temperatures to prevent degradation, a detail often overlooked in early-stage research. Additionally, its solubility in common organic solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) makes it a preferred choice for palladium-catalyzed reactions.
Another trending topic is the use of 5-(bromomethyl)-2-methoxyphenylboronic acid in click chemistry and bioorthogonal reactions, which are critical for labeling biomolecules in live cells. Researchers often inquire about its reactivity with azides and alkynes, as these reactions are pivotal for fluorescent tagging and imaging applications.
From an industrial perspective, the scalability of synthesizing 5-(bromomethyl)-2-methoxyphenylboronic acid is a hot topic. Optimized protocols for its production often involve microwave-assisted synthesis or flow chemistry, techniques that reduce reaction times and improve yields. These methods align with the broader shift toward green chemistry and sustainable manufacturing.
In material science, this compound is gaining attention for its potential in organic electronics and polymer modification. Its ability to form stable boronate esters with diols makes it useful for creating self-healing materials and responsive hydrogels, areas of high interest in academic and industrial research.
For researchers exploring 5-(bromomethyl)-2-methoxyphenylboronic acid, understanding its NMR spectral data and chromatographic purity is essential. Frequently searched queries include its proton NMR shifts and HPLC retention times, which are critical for quality control in synthetic workflows.
In summary, 5-(bromomethyl)-2-methoxyphenylboronic acid (CAS No. 127972-01-4) is a multifaceted compound with broad applications in medicinal chemistry, bioconjugation, and advanced materials. Its relevance in cutting-edge research ensures its continued prominence in scientific literature and industrial applications.
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